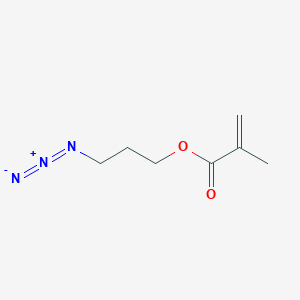

2-Propenoic acid, 2-methyl-, 3-azidopropyl ester

Description

Significance of Functional Methacrylate (B99206) Monomers in Advanced Materials Research

Methacrylate monomers represent a crucial class of functional monomers widely employed in the synthesis of advanced materials. nih.gov Their popularity stems from the versatility of the methacrylate structure, which allows for the incorporation of a vast range of functional ester groups, including alkyl, aryl, hydroxyl, and halogenated moieties. nih.govarkema.com This chemical diversity enables the fine-tuning of polymer properties to meet the demands of specific high-performance applications. nih.gov

Polymers derived from functional methacrylates are integral to numerous technologies, serving as key components in coatings, adhesives, elastomers, and biomedical devices. nih.govarkema.comzahrakimya.com The incorporation of specific functional groups can enhance material performance by improving heat resistance, chemical resistance, adhesion, and surface hardness. arkema.com Furthermore, the development of controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, has provided precise control over the architecture, molecular weight, and composition of polymethacrylates. nih.gov This level of control is essential for creating well-defined materials for advanced applications, including drug delivery systems and functional coatings. nih.govnih.gov

Overview of Azide-Functionalized Monomers and their Utility in Polymer Chemistry

Among the diverse array of functional monomers, those containing azide (B81097) (N₃) groups have garnered substantial interest in polymer chemistry. nanosoftpolymers.com The primary utility of the azide group lies in its ability to participate in highly efficient and specific chemical reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nanosoftpolymers.comsigmaaldrich.com This reaction is characterized by its high yield, tolerance to a wide range of functional groups, and mild reaction conditions, making it an ideal tool for post-polymerization modification. nih.govacs.org

The incorporation of azide-functionalized monomers into polymer chains creates a versatile platform for further chemical elaboration. nih.gov The pendant azide groups along the polymer backbone can be readily reacted with various alkyne-containing molecules to attach specific functionalities. acs.orgresearchgate.net This strategy has been extensively used for:

Bioconjugation: Covalently attaching biological molecules such as proteins or carbohydrates to polymer scaffolds. nih.gov

Surface Modification: Grafting polymers onto surfaces to alter properties like hydrophilicity, biocompatibility, or to create patterned substrates. nih.govresearchgate.netnih.gov

Cross-linking: Forming polymer networks and hydrogels by reacting the azide groups with multi-alkyne cross-linkers. researchgate.net

Beyond CuAAC, the azide group can also be converted into a highly reactive nitrene upon UV irradiation. rsc.org This property allows for photo-initiated cross-linking of polymers, providing a method to create stable materials and microspheres with controlled cross-linking density. rsc.org

Rationale for Academic Research on 2-Propenoic acid, 2-methyl-, 3-azidopropyl ester (AzPMA)

The academic pursuit of this compound, commonly known as 3-azidopropyl methacrylate (AzPMA), is driven by its unique combination of a polymerizable methacrylate group and a versatile azide functionality. acs.orgresearchgate.net This monomer was specifically designed to serve as a platform for creating well-defined functional polymers. acs.orgacs.org

The key motivations for its investigation include:

Compatibility with Controlled Radical Polymerization: AzPMA can be polymerized via techniques like ATRP with excellent control over molecular weight and distribution. acs.orgacs.org Crucially, the azide functionality is stable under typical ATRP conditions and does not interfere with the copper catalyst, a significant advantage over other functional monomers like propargyl methacrylate, which can lead to cross-linking and poor polymerization control. acs.orgnih.govacs.orgresearchgate.net

High Efficiency in Post-Polymerization Modification: The resulting polymer, poly(3-azidopropyl methacrylate) or P(AzPMA), possesses pendant azide groups that are readily accessible for highly efficient "click" reactions. acs.orgresearchgate.net This allows for the straightforward synthesis of a wide variety of functional polymers from a single precursor polymer. acs.org The coupling reactions can often be conducted at room temperature with high yields, making it an attractive method for preparing highly functionalized copolymers. acs.orgacs.orgresearchgate.net

Versatility: The combination of a robust polymer backbone with a highly reactive handle (the azide group) makes P(AzPMA) a versatile scaffold for applications ranging from creating functional surfaces and polymer brushes to developing new catalytic systems. nih.govnih.govmdpi.com

Scope of the Academic Investigation

Academic research on AzPMA encompasses a multi-faceted investigation into its synthesis, polymerization, and subsequent functionalization. The typical scope of these studies involves several key stages:

Monomer Synthesis and Characterization: The investigation begins with the synthesis of the AzPMA monomer itself. A common route involves a two-step process starting from 3-chloropropanol, which is first converted to 3-azidopropanol, followed by esterification with methacryloyl chloride. acs.org

| Precursor | Reagent | Product |

| 3-Chloropropanol | Sodium azide | 3-Azidopropanol |

| 3-Azidopropanol | Methacryloyl chloride | 3-Azidopropyl methacrylate (AzPMA) |

Controlled Polymerization: A central focus is the controlled polymerization of AzPMA. Atom Transfer Radical Polymerization (ATRP) is a frequently employed method. acs.orgnih.gov Researchers study the polymerization kinetics to demonstrate that the process is "living," showing a linear increase in molecular weight with monomer conversion and resulting in polymers with low polydispersity indices (Mw/Mn). acs.orgcmu.edu

| Polymerization Method | Key Features | Resulting Polymer |

| ATRP | Good control over MW and MWD; retention of azide functionality | Poly(3-azidopropyl methacrylate) - P(AzPMA) |

| RAFT | Alternative controlled polymerization method | Poly(3-azidopropyl methacrylate) - P(AzPMA) |

| Surface-Initiated Polymerization | Creates polymer "brushes" on surfaces | Grafted P(AzPMA) films |

Polymer Characterization: The synthesized P(AzPMA) is thoroughly characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC) to confirm its structure, molecular weight, and molecular weight distribution. acs.org

Post-Polymerization "Click" Functionalization: A significant portion of the research is dedicated to exploring the "click" functionalization of the P(AzPMA) scaffold. The pendant azide groups are reacted with a variety of functional alkynes, such as propargyl alcohol, propargyl 2-bromoisobutyrate, and alkyne-functionalized dyes or biomolecules. acs.orgacs.orgnih.gov The efficiency of these coupling reactions is a key metric, with studies often demonstrating near-quantitative conversion of the azide groups. acs.orgnih.gov

Application-Oriented Studies: Investigations often extend to demonstrating the utility of the functionalized polymers. This includes creating functional surfaces with tailored hydrophilicity, developing drug delivery vehicles, or synthesizing polymer-supported catalysts. nih.govnih.govmdpi.com For instance, copolymerizing AzPMA with monomers like polyethylene (B3416737) glycol methyl ether methacrylate allows for control over the hydrophilicity of polymer brushes, which is vital for aqueous applications such as bioconjugation. nih.govnih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

3-azidopropyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-6(2)7(11)12-5-3-4-9-10-8/h1,3-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOPTIXZYZGFBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716731 | |

| Record name | 3-Azidopropyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864852-88-0 | |

| Record name | 3-Azidopropyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Propenoic Acid, 2 Methyl , 3 Azidopropyl Ester

Precursor Synthesis and Purification Strategies

Synthesis of 3-Azidopropanol from Halogenated Precursors

The primary route for synthesizing 3-azidopropanol involves a nucleophilic substitution reaction using a halogenated precursor. The most common starting material is 3-bromo-1-propanol (B121458), which reacts with sodium azide (B81097) to yield the desired product.

A typical procedure involves dissolving 3-bromo-1-propanol and sodium azide in a solvent mixture, such as acetone (B3395972) and water, and refluxing the solution overnight. rsc.org After the reaction is complete, acetone is removed under reduced pressure. Water is then added to the residue, and the product is extracted using an organic solvent like diethyl ether. rsc.org The combined organic layers are dried over a drying agent such as magnesium sulfate, and the solvent is evaporated to yield 3-azidopropanol as a colorless oil. rsc.org This method has been reported to achieve a yield of approximately 77%. rsc.org

Table 1: Synthesis of 3-Azidopropanol from 3-bromo-1-propanol

| Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-bromo-1-propanol, Sodium azide | Acetone/Water | Reflux overnight | 77% | rsc.org |

Esterification Routes to 2-Propenoic acid, 2-methyl-, 3-azidopropyl ester

Once 3-azidopropanol is obtained, it is converted to 3-azidopropyl methacrylate (B99206) (AzPMA) through esterification. A prevalent method for this conversion is the reaction of 3-azidopropanol with methacryloyl chloride in the presence of a base.

In a representative synthesis, 3-azidopropanol is dissolved in a dry solvent such as dichloromethane (B109758) (DCM) along with a base, typically triethylamine (B128534) (TEA), and a polymerization inhibitor like hydroquinone. researchgate.net The mixture is cooled, and a solution of methacryloyl chloride is added dropwise. researchgate.netresearchgate.net The reaction is stirred, and upon completion, the resulting triethylammonium (B8662869) salt is filtered off, and the solvent is removed. rsc.org The crude product is then purified. This direct esterification approach is effective for producing the desired azide-functional monomer. researchgate.net

Alternative conditions for the reaction of an acid chloride with an alcohol include using a chlorinated solvent like chloroform (B151607) or methylene (B1212753) chloride with a slight molar excess of a tertiary amine base such as pyridine (B92270) or triethylamine at low temperatures, often near 0°C. researchgate.net The use of solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is also viable. researchgate.net

Table 2: Esterification of 3-Azidopropanol with Methacryloyl Chloride

| Reactants | Base | Solvent | Inhibitor | Reference |

|---|---|---|---|---|

| 3-azidopropanol, Methacryloyl chloride | Triethylamine (TEA) | Dichloromethane (DCM) | Hydroquinone | researchgate.net |

| 3-azidopropanol, Methacryloyl chloride | Pyridine or Triethylamine | Chloroform or Methylene chloride | Not specified | researchgate.net |

Evaluation of Synthetic Pathway Efficiency and Yield Optimization

Optimization of the esterification step is crucial. The use of a base like triethylamine is essential to neutralize the HCl generated during the reaction, which can otherwise lead to side reactions and reduced yield. researchgate.netresearchgate.net Low-temperature conditions during the addition of the highly reactive methacryloyl chloride help to control the reaction rate and minimize the formation of byproducts. researchgate.net The choice of solvent can also influence the reaction, with aprotic solvents like DCM, THF, or chloroform being standard choices. researchgate.netresearchgate.netresearchgate.net

Purification of the final product is critical for achieving high purity. A common work-up procedure involves washing the organic phase with aqueous solutions, such as saturated ammonium (B1175870) chloride, to remove unreacted starting materials and salts. rsc.org For high-purity applications, distillation of the final product under high vacuum and low temperature is recommended to remove any non-volatile impurities. researchgate.net

Considerations for Monomer Purity in Controlled Polymerizations

The purity of the 3-azidopropyl methacrylate monomer is of paramount importance for its use in controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). researchgate.netnih.gov Impurities in the monomer can have a significant impact on the polymerization process, affecting the kinetics of the reaction and the properties of the resulting polymer. researchgate.net

For instance, in ATRP, the catalyst system is sensitive to impurities that can act as inhibitors or participate in side reactions. nih.gov To ensure a well-controlled polymerization, it is standard practice to purify the monomer by passing it through a column of basic alumina (B75360) to remove any acidic impurities or inhibitors that may be present from the synthesis or storage. nih.gov The monomer is then typically degassed to remove oxygen, which can also interfere with the polymerization process. nih.govcmu.edu

The high purity of the monomer is crucial for achieving polymers with controlled molecular weights, low polydispersity, and high end-group fidelity. acs.orgnih.gov These characteristics are essential for the synthesis of well-defined polymer architectures and for applications where precise material properties are required. nih.govmdpi.com The presence of the azide functionality in AzPMA is particularly useful for post-polymerization modifications via "click" chemistry, and ensuring the integrity of this functional group through a clean synthesis and purification process is vital for its successful application. researchgate.netnih.govacs.org

Polymerization of 2 Propenoic Acid, 2 Methyl , 3 Azidopropyl Ester

Controlled Radical Polymerization (CRP) Techniques

Atom Transfer Radical Polymerization (ATRP) is a robust and widely used CRP method for synthesizing polymers with complex architectures and functionalities. The direct ATRP of AzPMA has been demonstrated to be an effective way to produce polymers with controlled molecular weight and preserved chain functionality. nih.govresearchgate.net

The success of ATRP is highly dependent on the selection of an appropriate catalytic system, which typically consists of a transition metal salt (catalyst) and a ligand. For the polymerization of AzPMA and other azide-containing monomers, copper-based systems are the most commonly employed. nih.govresearchgate.net

Copper(I) halides, such as copper(I) bromide (CuBr), are frequently used as the catalyst. mdpi.com The ligand plays a crucial role in solubilizing the copper salt and tuning the catalyst's activity. For the ATRP of AzPMA, nitrogen-based ligands like 2,2'-bipyridine (B1663995) (bpy) have been successfully used. mdpi.com The choice of ligand influences the redox potential of the copper complex, which in turn affects the polymerization kinetics and the degree of control over the polymer characteristics. acs.org Other metals like iron, ruthenium, gallium, and iridium have also been explored as catalysts in ATRP for various monomers, offering alternatives with potentially lower toxicity or different catalytic activities. nih.govnih.gov

In addition to traditional metal-based ATRP, alternative methods have been developed to address concerns about catalyst residues. For instance, visible-light-induced metal-free photo-redox electron transfer–atom transfer radical polymerization (PET-ATRP) has been shown to effectively polymerize azide-derived monomers at room temperature. This technique can prevent the destruction of the azide (B81097) group, which can be a concern with other methods. researchgate.net

A representative catalytic system for the ATRP of AzPMA is summarized in the table below.

| Catalyst | Ligand | Initiator | Solvent | Temperature (°C) | Reference |

| CuBr | 2,2'-bipyridine (bpy) | Ethyl 2-bromoisobutyrate (eBiB) | Acetone (B3395972)/Diphenyl ether | 50 | mdpi.com |

The kinetics of ATRP are governed by a reversible equilibrium between active (propagating radicals) and dormant (halide-terminated) species. sigmaaldrich.com This equilibrium is controlled by the catalytic system and the reaction conditions. For a well-controlled polymerization, the rate of deactivation should be fast to ensure that all chains grow at a similar rate, leading to a narrow molecular weight distribution. nih.gov

Kinetic studies of the ATRP of methacrylates typically show a linear relationship between the natural logarithm of the initial monomer concentration divided by the monomer concentration at a given time (ln([M]₀/[M])) and time, which is indicative of a constant concentration of active species and first-order kinetics with respect to the monomer. cmu.eduresearchgate.net The rate of polymerization is influenced by the concentrations of the initiator and the ratio of the activator (Cu(I) complex) to the deactivator (Cu(II) complex), rather than the absolute amount of the catalyst. sigmaaldrich.com

Simulations of ATRP kinetics have shown that the apparent external orders of reactants can be complex due to the persistent radical effect. cmu.edu However, under certain conditions, such as the addition of a deactivator at the start of the reaction or in heterogeneous systems, the apparent orders of the initiator and activator tend toward unity. cmu.edu

For the ATRP of AzPMA, control over the polymerization can be challenging due to the potential for side reactions involving the azide group, especially at elevated temperatures. This can lead to a broader distribution of molar masses. mdpi.com

The molecular weight of the resulting poly(3-azidopropyl methacrylate) (PAzPMA) in ATRP is theoretically determined by the ratio of the consumed monomer to the initiator concentration. sigmaaldrich.com The reaction conditions, particularly temperature and solvent, have a significant impact on the actual molecular weight and the polydispersity index (PDI, Mw/Mn).

Increasing the reaction temperature generally leads to a faster polymerization rate but can also result in a loss of control and broader PDI. tcichemicals.com For AzPMA, a reaction temperature of 50 °C has been used, yielding polymers with PDIs in the range of 1.28 to 1.33. mdpi.com While this indicates a controlled polymerization, these values are slightly higher than those typically achieved in ATRP of simpler methacrylates, which can be attributed to side reactions of the azide functionality. mdpi.com The choice of solvent can also affect the polymerization by influencing the solubility of the catalytic system and the reaction kinetics. nih.gov

The following table presents data on the ATRP of AzPMA under specific conditions:

| [AzPMA]:[eBiB]:[CuBr]:[bpy] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn (SEC) | PDI (Mw/Mn) | Reference |

| 200:1:1:2 | Acetone/DPE (5 vol%) | 50 | 4 | 63 | 10,200 | 1.28 | mdpi.com |

Mn (SEC) = Number-average molecular weight determined by size-exclusion chromatography. PDI = Polydispersity Index.

A critical aspect of the polymerization of AzPMA is the retention of the azide functional groups, as they are intended for subsequent chemical transformations. The azide group is known to be thermally sensitive and can undergo decomposition or side reactions, particularly at elevated temperatures used in some radical polymerizations. nih.gov

In the context of ATRP, the copper catalyst itself can potentially interact with the azide groups. However, studies have shown that with careful control of reaction conditions, the azide functionality can be well-retained during the polymerization of AzPMA. nih.govresearchgate.net The use of milder reaction temperatures is a key strategy to minimize azide group loss. While a temperature of 50 °C has been successfully employed, further increasing the temperature could lead to a higher risk of side reactions. mdpi.com

The stability of the end groups in ATRP is also an important factor, especially for the synthesis of block copolymers. Loss of the terminal halide can occur through various side reactions, which would prevent further chain extension. mdpi.com For azide-containing polymers like PAzPMA, ensuring the integrity of both the pendant azide groups and the chain-end functionality is essential for their application in macromolecular engineering.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique known for its versatility and compatibility with a wide range of monomers, including functional methacrylates. nih.gov The RAFT process is a metal-free system that relies on a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with controlled molecular weights and low polydispersity. sigmaaldrich.com

The selection of an appropriate RAFT agent is crucial for a successful polymerization and depends on the type of monomer being polymerized. sigmaaldrich.com For methacrylates like AzPMA, trithiocarbonates and dithiobenzoates are generally effective CTAs. nih.govsigmaaldrich.com The polymerization is typically initiated by a conventional radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN). nih.gov

The RAFT polymerization of AzPMA would proceed under relatively mild conditions, which is advantageous for preserving the thermally sensitive azide groups. The mechanism involves a degenerative chain transfer process where the growing polymer chains are reversibly capped by the RAFT agent. This establishes an equilibrium between active and dormant chains, leading to a controlled polymerization. nih.gov

While specific studies detailing the RAFT polymerization of AzPMA are not as prevalent as those for ATRP, the successful RAFT polymerization of other azide-containing monomers and various functional methacrylates provides a strong basis for its applicability. nih.govumass.edu The synthesis of azide-terminated polymers via RAFT can also be achieved by using azide-functionalized CTAs and initiators, which incorporates the azide group at the chain end. nih.govumass.edu

The following table illustrates typical conditions that could be applied for the RAFT polymerization of AzPMA, based on studies of similar methacrylate (B99206) monomers.

| Monomer | CTA | Initiator | Solvent | Temp (°C) | Mn (Target) | PDI (Mw/Mn) |

| AzPMA | 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT) | AIBN | 1,4-Dioxane | 70 | 5,000-30,000 | < 1.3 |

| AzPMA | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | AIBN | DMF | 70 | 10,000-50,000 | < 1.3 |

This data is representative of typical RAFT polymerizations of functional methacrylates and serves as a predictive model for AzPMA.

Single Electron Transfer-Living Radical Polymerization (SET-LRP) Approaches

Single Electron Transfer-Living Radical Polymerization (SET-LRP) is another controlled radical polymerization technique that has been applied to methacrylates. This method often utilizes a copper catalyst system. For example, the SET-LRP of various methacrylates has been successfully carried out in fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 2,2,3,3-tetrafluoropropanol (TFP). rsc.org These solvents are effective in solubilizing both the monomers and the resulting polymers, as well as mediating the disproportionation of the copper(I) catalyst. rsc.org

Kinetic studies of SET-LRP of methacrylates demonstrate a living polymerization process with excellent control over molecular weight and a narrow molecular weight distribution up to nearly complete monomer conversion. rsc.orgrsc.org The rate of polymerization can be enhanced by the addition of a small amount of water, which facilitates the generation of the active catalyst species. rsc.org

Copolymerization Strategies Involving AzPMA

Copolymerization is a powerful strategy to tailor the properties of polymers by incorporating different monomer units into the same polymer chain. AzPMA has been successfully copolymerized with a variety of other monomers using controlled radical polymerization techniques.

Statistical Copolymerization with Diverse Comonomers

Statistical copolymerization involves the random incorporation of two or more monomers into the polymer chain. AzPMA has been statistically copolymerized with a range of comonomers, including:

N,N-dimethylaminoethyl methacrylate (DMAEMA) : Amphiphilic statistical copolymers of DMAEMA and diisopropylaminoethyl methacrylate have been synthesized via RAFT polymerization. nih.gov

Methyl methacrylate (MMA) : The copolymerization of MMA with other methacrylates has been extensively studied. rsc.org

2-Methoxyethyl methacrylate (MEMA) researchgate.net

N,N-dimethylacrylamide

2,2,6,6-tetramethylpiperidin-4-yl methacrylate

The composition and sequence distribution of the resulting copolymers are dependent on the relative reactivities of the comonomers. cmu.edu The use of controlled radical polymerization techniques ensures that the resulting statistical copolymers have low polydispersity and well-defined molecular weights. nih.gov

Block Copolymer Synthesis utilizing AzPMA

Block copolymers consist of two or more distinct polymer chains linked together. The synthesis of block copolymers is a key application of controlled polymerization techniques. nih.govharth-research-group.org AzPMA can be incorporated into block copolymers, which can serve as thermoplastic elastomers or specialty adhesives. cmu.edu

The synthesis of block copolymers often involves the sequential polymerization of different monomers. cmu.edu For example, a homopolymer of one monomer can be used as a macroinitiator to initiate the polymerization of a second monomer, resulting in a diblock copolymer. cmu.edu This process can be repeated to create triblock or multiblock copolymers. The synthesis of ABA-type triblock copolymers, where the A-blocks are methacrylates, has been successfully demonstrated. cmu.edu

Impact of Comonomer Ratios on Copolymer Composition and Reactivity

The ratio of comonomers in the reaction feed significantly influences the composition of the final copolymer. mdpi.com The reactivity ratios of the monomers determine how they are incorporated into the growing polymer chain. cmu.edu For example, in the copolymerization of 3-(trimethoxysilyl) propyl methacrylate (TMSPM) and N-vinyl pyrrolidone (VP), TMSPM was found to be more reactive, leading to a higher incorporation of this monomer into the copolymer. tsijournals.com

The sequence of monomer units in a statistical copolymer is also governed by the reactivity ratios. mdpi.com In some cases, the sequence can be statistical, while in others, there may be a tendency towards the formation of blocks of one monomer. mdpi.comtsijournals.com The composition of the copolymer can be determined using techniques such as ¹H NMR spectroscopy. mdpi.com

Post Polymerization Functionalization Via Click Chemistry

Functional Group Installation on Poly(AzPMA) and its Copolymers

The azide (B81097) groups on Poly(AzPMA) serve as versatile handles for the introduction of a wide range of functionalities via CuAAC. By reacting the polymer with various alkyne-containing molecules, the properties of the resulting material can be precisely tuned.

The introduction of hydroxyl groups onto the Poly(AzPMA) backbone can significantly alter its properties, such as increasing its hydrophilicity and providing sites for further chemical modification. This can be readily achieved by reacting Poly(AzPMA) with an alkyne-functionalized alcohol. For example, propargyl alcohol can be used to introduce primary hydroxyl groups. The reaction proceeds under standard CuAAC conditions, leading to a polymer decorated with pendent hydroxyl groups. This approach has been utilized to functionalize various polymers to tune their properties. nih.gov

The general reaction scheme for the attachment of a hydroxyl-containing moiety is as follows:

Poly(AzPMA)-N₃ + HO-R-C≡CH --(Cu(I), ligand)--> Poly(AzPMA)-triazole-R-OH

This functionalization can be beneficial for applications where controlled degradation and cell adhesion are important, as the presence of hydroxyl groups can influence these properties. nih.gov

Similarly, carboxylic acid functionalities can be installed on the Poly(AzPMA) backbone by employing an alkyne-containing carboxylic acid or its ester derivative. For instance, propiolic acid or its esters can be used for this purpose. The resulting polymer will have pendent carboxylic acid groups, which can impart pH-responsiveness or serve as handles for further conjugation, for example, with amine-containing molecules to form amide bonds. The conjugation of carboxylic acid derivatives via click chemistry is a well-established method for modifying various substrates. nih.gov

The general reaction scheme for the attachment of a carboxylic acid derivative is:

Poly(AzPMA)-N₃ + HOOC-R-C≡CH --(Cu(I), ligand)--> Poly(AzPMA)-triazole-R-COOH

This modification can be particularly useful in the development of drug delivery systems, where the carboxylic acid groups can be used to attach therapeutic agents or to modulate the solubility and release characteristics of the polymer carrier.

Incorporation of Phosphorus-Containing Functional Groups

The introduction of phosphorus-containing moieties into polymers can impart a range of desirable properties, including flame retardancy, adhesion, and biocompatibility. The click chemistry approach allows for the straightforward incorporation of such functionalities onto a PAzPMA backbone.

A notable example involves the reaction of PAzPMA with propargyl triphenylphosphonium bromide. researchgate.net This reaction, carried out in the presence of a copper(I) catalyst, results in the quantitative conversion of the azide groups to triazoles, thereby attaching phosphonium (B103445) salt moieties to the polymer side chains. The resulting phosphonium-functionalized polymer exhibits altered solubility and chemical properties compared to the parent PAzPMA.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Time | Conversion (%) |

| Poly(3-azidopropyl methacrylate) | Propargyl triphenylphosphonium bromide | CuBr/PMDETA / DMF | 2 h | >95 |

Data sourced from research on the efficient functionalization of Poly(3-azidopropyl methacrylate). researchgate.net

The synthesis of phosphonate-containing polymers can also be envisioned through the click reaction of PAzPMA with an alkyne-functionalized phosphonate. While direct studies on PAzPMA are limited, the synthesis of diethyl (3-azidopropyl)phosphonate and its subsequent clicking onto alkyne-functionalized polycarbonates demonstrates the feasibility of this approach. lumiprobe.commdpi.com Such modifications are of interest for creating materials with enhanced thermal stability and metal-ion binding capabilities. cmu.eduacs.org

Integration of Organic Dyes and Chromophores

The covalent attachment of organic dyes and chromophores to polymers is crucial for applications in sensing, imaging, and optoelectronics. Click chemistry offers a robust method for labeling PAzPMA with a variety of fluorescent and colored molecules.

The reaction of PAzPMA with simple alkyne-containing molecules like propargyl alcohol proceeds with high efficiency, demonstrating the accessibility of the azide groups for modification. researchgate.net More complex chromophores can be similarly integrated. For instance, surface-initiated polymerized PAzPMA brushes have been successfully functionalized with an alkynylated fluorescein (B123965) dye. In organic solvents such as N,N-dimethylformamide (DMF), this click reaction proceeds to over 90% conversion within minutes at 50°C. broadpharm.com This high efficiency underscores the utility of this method for creating brightly colored or fluorescent polymer films and coatings.

| Polymer System | Dye/Chromophore | Solvent | Temperature (°C) | Conversion (%) |

| Poly(AzPMA) brushes | Alkynylated fluorescein | DMF | 50 | >90 |

Data from studies on surface-initiated polymerization and click chemistry of Azidopropyl Methacrylate (B99206). broadpharm.com

Bioconjugation and Biofunctionalization Applications of AzPMA Polymers

The bioorthogonal nature of the azide-alkyne click reaction makes PAzPMA an excellent candidate for bioconjugation applications. The ability to attach biomolecules to a synthetic polymer scaffold opens up possibilities in drug delivery, tissue engineering, and diagnostics.

Strategies for Conjugating Biomolecules to Azide-Functionalized Polymers

The primary strategy for conjugating biomolecules to PAzPMA involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgnih.govnih.gov This reaction is highly specific, proceeding with high yield in aqueous environments and in the presence of a wide range of functional groups found in biological systems. organic-chemistry.org

For this to occur, the biomolecule of interest, such as a peptide or protein, must first be functionalized with a terminal alkyne group. This can be achieved through various chemical modification techniques, for example, by reacting lysine (B10760008) residues or the N-terminus of a protein with an alkyne-containing N-hydroxysuccinimide (NHS) ester. nih.gov Once the biomolecule is "alkyne-tagged," it can be readily "clicked" onto the azide-pendant PAzPMA backbone.

Alternative strategies include strain-promoted azide-alkyne cycloaddition (SPAAC), which circumvents the need for a potentially cytotoxic copper catalyst. In SPAAC, the azide-functionalized polymer is reacted with a strained cyclooctyne-modified biomolecule.

| Conjugation Strategy | Key Features | Typical Biomolecules |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, rapid kinetics, requires copper catalyst. | Peptides, proteins, nucleic acids. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, bioorthogonal, uses strained alkynes. | Live cell labeling, sensitive biological systems. |

General strategies applicable to azide-functionalized polymers like PAzPMA. wikipedia.orgnih.govnih.gov

Control of Hydrophilicity and Reactivity in Aqueous Bioconjugation Systems

A significant challenge in the bioconjugation of PAzPMA is its inherent hydrophobicity, which can lead to poor reactivity in aqueous solutions where most biological reactions take place. Research has shown that the efficiency of click reactions on PAzPMA brushes in aqueous media is significantly lower than in organic solvents. For example, the reaction of a PAzPMA brush with an alkyne-containing poly(ethylene glycol) methyl ether in water resulted in less than 10% conversion after 12 hours. broadpharm.com

To overcome this limitation, the hydrophilicity of the polymer can be controlled by copolymerizing AzPMA with a hydrophilic monomer. A study demonstrated that copolymerizing AzPMA with poly(ethylene glycol) methyl ether methacrylate (mPEGMA) significantly enhances the efficiency of aqueous click reactions. By tuning the ratio of AzPMA to mPEGMA, the hydrophilicity of the resulting copolymer brushes can be optimized, leading to reaction efficiencies as high as 60% in aqueous solutions. broadpharm.com This control over the local environment of the azide groups is crucial for successful bioconjugation in a biological setting.

| Copolymer Composition (AzPMA:mPEGMA) | Reaction Medium | Click Reaction Efficiency (%) |

| 100:0 | Water | <10 |

| 50:50 | Water | ~40 |

| 25:75 | Water | ~60 |

Data illustrating the effect of copolymer composition on aqueous click reaction efficiency. broadpharm.com

Generation of Complex Macromolecular Architectures

The azide functionality of PAzPMA makes it a valuable building block for the synthesis of complex macromolecular architectures, such as graft copolymers. These structures, consisting of a main polymer backbone with polymeric side chains, can exhibit unique properties and self-assembly behaviors.

Synthesis of Graft Copolymers with Azide Main Chains

Graft copolymers can be synthesized using PAzPMA as the main chain through two primary strategies: "grafting-to" and "grafting-from".

In the "grafting-to" approach, pre-synthesized polymers with alkyne end-groups are attached to the PAzPMA backbone via click chemistry. cmu.edunih.gov This method allows for the precise characterization of both the backbone and the side chains before grafting. However, the grafting density can be limited by steric hindrance as more side chains are attached. An example of this strategy involves the reaction of an azide-containing copolymer, such as a copolymer of glycidyl (B131873) methacrylate (subsequently converted to an azide) and methyl methacrylate, with alkyne-terminated poly(ethylene oxide). acs.org

The "grafting-from" method involves first modifying the azide groups on the PAzPMA backbone to create initiator sites, from which the side chains are then polymerized. mdpi.com For example, the azide groups could be converted to an atom transfer radical polymerization (ATRP) initiator via a click reaction with an alkyne-functionalized ATRP initiator. This approach can lead to higher grafting densities compared to the "grafting-to" method.

| Grafting Strategy | Description | Advantages | Disadvantages |

| Grafting-to | Pre-formed alkyne-terminated side chains are "clicked" onto the PAzPMA backbone. | Well-defined backbone and side chains. | Potentially lower grafting density due to steric hindrance. |

| Grafting-from | Azide groups on the PAzPMA backbone are converted to initiators for the polymerization of side chains. | Can achieve higher grafting densities. | Characterization of the grafted side chains can be more challenging. |

A summary of strategies for synthesizing graft copolymers from a PAzPMA main chain. cmu.edunih.govmdpi.com

Construction of Star Polymers through Click Chemistry Linkages

The "arm-first" method is a primary strategy for synthesizing star polymers, which involves linking pre-synthesized polymer "arms" to a multifunctional core. cmu.edu Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient route for this linkage. cmu.edursc.org In this approach, linear polymer chains with terminal azide groups, such as those derived from AzPMA, are reacted with a core molecule containing multiple alkyne functionalities. researchgate.net

The synthesis process begins with the controlled radical polymerization of monomers to create well-defined polymer arms with a terminal azide group. These azide-terminated arms are then reacted with a multifunctional alkyne core. For instance, a trisalkyne-functional initiator can be used to create three-armed (A3-type) star polymers. researchgate.net The high efficiency of the click reaction ensures a high yield of star polymer formation. researchgate.net This methodology is versatile and has been successfully applied to various polymers, including polystyrene and poly(tert-butyl acrylate). researchgate.net

A combination of Atom Transfer Radical Polymerization (ATRP) and click chemistry is often employed. cmu.eduresearchgate.net For example, an α-azido-ω-chloro-heterodifunctionalized building block can be synthesized via ATRP and then coupled using a trialkyne agent like tripropargylamine (B1585275) to form the first generation of a dendrimer-like star-branched polymer. researchgate.net This "arm-first" approach allows for the precise construction of star polymers with controlled arm length and number. cmu.edu

Table 1: Examples of Star Polymer Synthesis Using Azide-Alkyne Click Chemistry

| Polymer Arm | Core Molecule | Polymerization Method | Resulting Architecture |

|---|---|---|---|

| Azide-end-functionalized polystyrene | 1,1,1-tris[4-(2-propynyloxy)phenyl]ethane | Not Specified | Three-armed (A3-type) star polymer researchgate.net |

| Azide-end-functionalized poly(tert-butyl acrylate) | 1,1,1-tris[4-(2-propynyloxy)phenyl]ethane | Not Specified | Three-armed (A3-type) star polymer researchgate.net |

Fabrication of Single-Chain Nanoparticles (SCNPs) via Intrachain Cycloaddition

Single-chain nanoparticles (SCNPs) are unimolecular nano-objects formed by the intramolecular folding and collapse of a single polymer chain. nih.gov This process often mimics the folding of proteins into their native globular structures. nih.gov The use of click chemistry provides a robust method for inducing this collapse through intrachain cross-linking.

The process typically starts with the synthesis of a linear copolymer containing pendant functional groups capable of undergoing a click reaction. For SCNP fabrication involving AzPMA, a statistical terpolymer, such as poly(methyl methacrylate-co-3-azidopropyl methacrylate-co-3-trimethylsilyl-propyn-1-yl methacrylate), can be synthesized via controlled polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer). nih.gov The presence of both azide and alkyne groups along the same polymer chain allows for an intramolecular CuAAC reaction under high dilution conditions, which favors intrachain coupling over intermolecular reactions. nih.govadvancedsciencenews.com

This intrachain cycloaddition leads to the collapse of the polymer coil into a more compact, globular nanoparticle structure. advancedsciencenews.com The resulting SCNPs typically have sizes in the range of 3 to 20 nm. nih.gov The transformation from a linear polymer to an SCNP can be confirmed by observing a decrease in the polymer's radius and intrinsic viscosity. advancedsciencenews.com This technique allows for the creation of bioconjugable polymeric nanoparticles by incorporating functional groups that can later be used for attaching biological molecules. nih.gov

Development of Dendritic and Hyperbranched Polymer Structures through AzPMA Linkages

Dendritic and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. nih.govresearchgate.net Their unique properties, such as low viscosity and high solubility, make them suitable for a wide range of applications. nih.gov Click chemistry has emerged as a powerful tool for the synthesis of these complex architectures due to its high efficiency and selectivity. researchgate.netrsc.org

The synthesis of hyperbranched polymers can be achieved through the polymerization of ABx-type monomers, where 'A' and 'B' are functional groups that can react with each other via a click reaction. Polymers containing pendant azide groups, derived from monomers like AzPMA, can serve as scaffolds for creating dendritic structures. These azide groups can be reacted with molecules containing multiple alkyne functionalities to build up branched structures.

For instance, hyperbranched poly(glycidyl methacrylate)s have been synthesized and subsequently functionalized using a variety of click reactions, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org The epoxide groups on the initial polymer can be converted to azide groups, which then serve as points for further branching or functionalization through click reactions with alkynes. rsc.org This approach allows for the engineering of segmented hyperbranched polymers with a high density of diverse functional groups. rsc.org Similarly, self-assembly mediated click reactions have been used to create Janus long-chain hyperbranched copolymers by linking pre-formed polymer segments with complementary azide and alkyne functionalities. rsc.org

Advanced Research Applications of Azpma Derived Polymers

Polymers for Heterogeneous Catalysis and Supported Catalytic Systems

The development of recoverable and reusable catalysts is a cornerstone of green chemistry and sustainable industrial processes. Homogeneous catalysts, while often highly active and selective, are notoriously difficult to separate from the reaction mixture. Immobilizing these catalysts onto a solid support, a process known as heterogenization, offers a practical solution. PAzPMA and its copolymers have emerged as excellent supports for catalytic systems due to the ability to covalently attach catalyst molecules via the azide (B81097) group.

A notable application involves the use of copolymers of AzPMA and 2-methoxyethyl methacrylate (B99206) (MEMA) as supports for a chromium salen complex, a catalyst used in asymmetric ring-opening reactions. sciencenet.cn In this research, the copolymers were first synthesized via Atom Transfer Radical Polymerization (ATRP), which allows for precise control over the polymer's molecular weight and composition. sciencenet.cn The pendant azide groups of the AzPMA units were then utilized to attach a propargyl-functionalized chromium salen complex through the CuAAC click reaction. sciencenet.cn

The resulting polymer-supported catalyst demonstrated high activity and enantioselectivity in the asymmetric ring opening of cyclohexene (B86901) oxide with trimethylsilyl (B98337) azide. sciencenet.cn A key advantage of this system is its heterogeneity, which allows for the simple recovery of the catalyst by filtration after the reaction. The study showed that the catalyst could be reused for up to seven consecutive cycles without any significant loss of activity or selectivity, highlighting the robustness and stability of the polymer support and the covalent linkage. sciencenet.cn This reusability is crucial for reducing costs and minimizing waste associated with expensive metal catalysts.

Table 1: Reusability of PAzPMA-co-MEMA Supported Chromium Salen Catalyst

| Catalytic Run | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | >95 | 58 |

| 2 | >95 | 58 |

| 3 | >95 | 58 |

| 4 | >95 | 57 |

| 5 | >95 | 58 |

| 6 | >95 | 58 |

| 7 | >95 | 57 |

| Data sourced from a study on the asymmetric ring opening of cyclohexene oxide. sciencenet.cn |

Design of Stimuli-Responsive Polymer Architectures (e.g., pH, Temperature)

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to small changes in their external environment, such as temperature, pH, light, or ionic strength. rsc.org These materials are of great interest for applications in drug delivery, biosensing, and soft robotics. The functionalizability of PAzPMA makes it an excellent platform for creating such intelligent polymer architectures.

Researchers have successfully synthesized novel pH-tunable thermoresponsive polymers based on a derivative of AzPMA, namely 3-azido-2-hydroxypropyl methacrylate (AHPMA). rsc.org In one study, AHPMA was first reacted with an alkyne-containing molecule via click chemistry to form a new monomer with hydroxyl and tertiary amine groups. This monomer was then polymerized via ATRP. Subsequent modification of the hydroxyl groups to introduce carboxyl groups resulted in a polymer that exhibited both lower critical solution temperature (LCST) and upper critical solution temperature (UCST) behavior in aqueous solutions. rsc.org

This dual thermoresponsive behavior was found to be highly dependent on the pH of the solution. The protonation and deprotonation of the tertiary amine and carboxylic acid groups at different pH values altered the hydrophilic/hydrophobic balance of the polymer chains, thus tuning the temperatures at which the polymer would phase separate from the water. rsc.org For comparison, a similar polymer synthesized from AzPMA (without the hydroxyl group) only showed LCST behavior that was less sensitive to pH changes. rsc.org This demonstrates how the AzPMA platform can be leveraged to create complex, multi-stimuli-responsive polymer systems.

Table 2: pH-Dependent Thermoresponsive Behavior of AzPMA-Derivative Polymers

| Polymer | pH | LCST (°C) | UCST (°C) |

| P(PMAB-COOH) | 4.7 | 53.4 | 88.3 |

| (from AHPMA) | 6.8 | 70.2 | 81.5 |

| 7.8 | 79.1 | 79.4 | |

| P(PMAB) | 4.7 | 41.0 | - |

| (from AzPMA) | 6.8 | 55.2 | - |

| 7.8 | 60.0 | - | |

| LCST: Lower Critical Solution Temperature, UCST: Upper Critical Solution Temperature. Data shows the temperature-induced phase transition points in phosphate (B84403) buffer solutions at different pH values. rsc.org |

Development of Electroactive Polymer Systems for Energy Research (e.g., organic radical batteries)

Electroactive polymers (EAPs) are materials that change their size or shape when stimulated by an electric field, or conversely, generate an electrical signal in response to a mechanical deformation. rsc.orgresearchgate.net This property makes them attractive for applications as artificial muscles, sensors, and in energy harvesting and storage devices. rsc.orgmdpi.com EAPs are broadly classified into two categories: ionic EAPs, which rely on the motion of ions within the polymer, and electronic EAPs, which are driven by electrostatic forces. researchgate.net

While there is extensive research into various polymer systems for electroactive applications, the use of polymers derived specifically from 2-Propenoic acid, 2-methyl-, 3-azidopropyl ester is not yet widely reported in the scientific literature. However, the inherent versatility of the PAzPMA platform offers significant potential for the future design of novel EAPs.

The pendant azide group of PAzPMA can be used to attach a variety of electroactive moieties to the polymer backbone via click chemistry. For instance, stable organic radical species, which are the active components in organic radical batteries, could be clicked onto a PAzPMA scaffold. This would allow for the creation of a flexible, polymer-based electrode material. Similarly, ion-conducting groups or highly polarizable molecules could be attached to create ionic or dielectric EAPs, respectively. The ability to precisely control the density and type of functional group through click chemistry would enable systematic studies into the structure-property relationships of these novel electroactive materials. This remains a promising, yet largely unexplored, area of research for AzPMA-derived polymers.

Polymeric Scaffolds for Functional Material Design

Polymeric scaffolds are three-dimensional porous structures that provide a template for cell growth and tissue regeneration in biomedical applications, or act as a framework for the creation of functional materials with specific catalytic, separation, or sensing properties. nih.govmdpi.com The ideal scaffold should possess biocompatibility, appropriate mechanical properties, and, crucially, the ability to be functionalized with bioactive molecules or other chemical entities to elicit a desired response. researchgate.net

While many traditional biodegradable polymers like poly(lactic acid) and poly(glycolic acid) are used for scaffolding, they often lack the functional groups necessary for easy modification. mdpi.com Methacrylate-based polymers, on the other hand, are readily synthesized and can be functionalized. whiterose.ac.uknih.gov Although specific research on scaffolds made purely from PAzPMA is not extensive, its properties make it an exceptionally promising candidate for advanced scaffold design.

The key advantage of using PAzPMA is the ability to create a "clickable" scaffold. A scaffold fabricated from PAzPMA or its copolymers would be decorated with azide groups throughout its porous structure. These azide groups can then be used to immobilize a wide range of molecules. In tissue engineering, for example, peptides containing the RGD sequence (arg-gly-asp) could be clicked onto the scaffold to promote cell adhesion, or growth factors could be attached to direct cell differentiation. nih.gov In materials science, catalytically active nanoparticles or specific binding agents could be immobilized within the scaffold for applications in flow-through catalysis or chemical sensing. nih.gov The high efficiency and orthogonality of click chemistry ensure that these modifications can be performed under mild conditions without damaging the scaffold structure or the attached molecules.

Strategies for Surface Modification and Interface Engineering using AzPMA

Controlling the properties of surfaces and interfaces is critical in fields ranging from biomedical devices, where protein adhesion needs to be controlled, to microelectronics. nih.govnih.gov Grafting polymer chains from a surface, creating a "polymer brush," is a powerful technique to tailor surface properties. whiterose.ac.uk AzPMA is particularly well-suited for this application, as it allows for the creation of surfaces that can be easily and efficiently functionalized after the polymer brush has been grown.

The typical strategy involves first immobilizing an initiator for a controlled radical polymerization technique, such as ATRP, onto a substrate (e.g., silicon wafer, gold). nsf.gov Then, surface-initiated ATRP of AzPMA is performed to grow a dense layer of PAzPMA chains. The resulting surface is covered in azide groups, which are ready for modification via click chemistry. nsf.gov

Research has shown that this method can be used to create highly functionalized surfaces. For example, alkyne-containing fluorescent dyes have been clicked onto PAzPMA brushes with very high efficiency, allowing for easy monitoring of the reaction progress. nsf.gov The efficiency of the click reaction, however, can be dependent on the solvent used. Solvents that swell the polymer brush, like DMF, lead to near-quantitative conversion in minutes, whereas in poor solvents like water, the reaction can be significantly slower due to the collapse of the hydrophobic PAzPMA chains, which hides the azide groups. nsf.gov To overcome this, AzPMA can be copolymerized with a hydrophilic monomer, such as polyethylene (B3416737) glycol methyl ether methacrylate (mPEGMA), to create brushes that remain swollen in aqueous environments, thereby facilitating efficient click reactions in biological media. nsf.gov This strategy provides a high degree of control over the chemical and physical properties of the interface.

Table 3: Efficiency of Click Reaction on PAzPMA Brushes in Different Solvents

| Solvent | Reaction Time | Conversion (%) |

| DMF | minutes | >90 |

| Aqueous Solution | 12 hours | <10 |

| Aqueous Solution (with hydrophilic comonomer) | - | up to 60 |

| Data reflects the reaction of alkyne-functionalized molecules with PAzPMA brushes. nsf.gov |

Development of Polymer-Peptoid Conjugates and Hybrid Materials

Hybrid materials that combine the distinct properties of synthetic polymers and biological macromolecules like peptides or their mimics, peptoids, are of significant interest. acs.org Polymers can impart properties such as solubility, stability, and self-assembly, while the biological component can provide specific recognition, catalytic activity, or therapeutic function. researchgate.net Peptoids, or oligo(N-substituted glycines), are a class of peptide mimics that are resistant to enzymatic degradation, making them particularly attractive for biomedical applications. acs.orgacs.org

The creation of well-defined polymer-peptoid conjugates relies on efficient and specific conjugation chemistries. Click chemistry, particularly CuAAC, has become a premier tool for this purpose due to its high yield, specificity, and tolerance of a wide range of functional groups found in both polymers and biological molecules. sciencenet.cn

Polymers derived from AzPMA are ideal starting materials for the synthesis of polymer-peptoid hybrids. A well-defined PAzPMA chain can be synthesized using controlled polymerization techniques like ATRP or RAFT. This azide-functionalized polymer can then be readily conjugated to a peptoid that has been synthesized with a terminal alkyne group. This "grafting-to" approach allows for the precise combination of a pre-characterized polymer and a pre-characterized peptoid, resulting in a well-defined hybrid material. sciencenet.cn The 1,2,3-triazole ring formed during the click reaction is stable and has been shown to be a good mimic of a peptide bond, ensuring that it does not negatively interfere with the structure or function of the peptoid component. This strategy opens the door to creating a vast library of hybrid materials with tailored architectures and functionalities for applications in drug delivery, diagnostics, and advanced materials science.

Characterization Methodologies for Azpma Polymers and Conjugates

Spectroscopic Analysis for Polymer Structure Elucidation (e.g., NMR, FTIR)

Spectroscopic methods are fundamental in confirming the successful polymerization of AzPMA and the subsequent modification of the resulting polymer, poly(3-azidopropyl methacrylate) (PAzPMA). Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of the polymer. In ¹H NMR spectroscopy of PAzPMA, characteristic signals corresponding to the protons in the polymer backbone and the side chains are observed. For instance, the protons of the methylene (B1212753) group adjacent to the azide (B81097) functionality typically appear at a specific chemical shift, confirming the presence of the azide group. The signals for the methyl and methylene groups of the methacrylate (B99206) backbone are also identifiable.

Fourier-Transform Infrared (FTIR) Spectroscopy is particularly effective for identifying the functional groups present in the polymer. A key diagnostic feature in the FTIR spectrum of PAzPMA is the strong, sharp absorption band characteristic of the azide (–N₃) stretching vibration, which typically appears around 2090-2100 cm⁻¹ mdpi.com. The presence of a strong carbonyl (C=O) stretching band around 1725 cm⁻¹ is indicative of the ester group in the methacrylate repeating unit mdpi.com. Upon successful "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the characteristic azide peak will disappear, providing clear evidence of the successful conjugation mdpi.com.

| Spectroscopic Technique | Functional Group | Characteristic Signal/Peak |

|---|---|---|

| ¹H NMR | Methylene protons adjacent to azide (–CH₂–N₃) | Specific chemical shift (ppm) |

| ¹H NMR | Methacrylate backbone protons (–CH₂–C(CH₃)–) | Characteristic chemical shifts (ppm) |

| FTIR | Azide (–N₃) stretch | ~2090-2100 cm⁻¹ |

| FTIR | Carbonyl (C=O) stretch | ~1725 cm⁻¹ |

| FTIR | C-O stretch | ~1130 cm⁻¹ |

| FTIR | Aliphatic C-H stretch | ~2900-2950 cm⁻¹ |

Chromatographic Techniques for Molecular Weight and Polydispersity Determination (e.g., SEC/GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers like PAzPMA wikipedia.orginfinitalab.com. This technique separates molecules based on their hydrodynamic volume in solution nih.govmtoz-biolabs.com.

The polymer sample is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), and passed through a column packed with porous gel beads infinitalab.com. Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to a greater extent and have a longer elution time infinitalab.comshimadzu.com. By calibrating the system with polymer standards of known molecular weights, a calibration curve of log(molecular weight) versus elution time can be generated youtube.com. This allows for the determination of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the PDI (Mₙ/Mₙ) of the PAzPMA sample. A narrow PDI value is indicative of a well-controlled polymerization process.

| Parameter | Description | Significance |

|---|---|---|

| Number-Average Molecular Weight (Mₙ) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. | Relates to colligative properties. |

| Weight-Average Molecular Weight (Mₙ) | An average that takes into account the molecular weight of each chain in determining its contribution to the average. | Relates to properties like light scattering and viscosity. |

| Polydispersity Index (PDI) | A measure of the distribution of molecular mass in a given polymer sample (PDI = Mₙ/Mₙ). | Indicates the uniformity of the polymer chains; a value close to 1.0 suggests a more uniform chain length. |

Advanced Microscopy for Morphological and Surface Analysis of Polymer Films/Structures

Advanced microscopy techniques are essential for visualizing the morphology and surface characteristics of PAzPMA films, brushes, and other structured materials at the nanoscale.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface. AFM is used to assess the surface roughness, film thickness, and the morphology of patterned PAzPMA brushes or self-assembled structures. This technique is particularly useful for characterizing the changes in surface morphology after functionalization or conjugation reactions on the polymer surface.

| Microscopy Technique | Information Obtained | Application to PAzPMA |

|---|---|---|

| Atomic Force Microscopy (AFM) | High-resolution 3D surface topography, roughness, film thickness. | Characterizing the surface of PAzPMA films and brushes, observing changes upon functionalization. |

| Scanning Electron Microscopy (SEM) | High-resolution 2D images of surface topography and morphology. | Visualizing the structure of PAzPMA-based fibers, scaffolds, and other larger-scale assemblies. |

Electrochemical Characterization of Electroactive Derivatives (e.g., Cyclic Voltammetry)

When PAzPMA is functionalized with redox-active moieties, such as ferrocene, electrochemical techniques are employed to characterize the resulting electroactive polymer.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to study the redox behavior of electroactive species. In a typical CV experiment involving a ferrocene-grafted PAzPMA film on an electrode, the potential is swept linearly versus time between two set values, and the resulting current is measured. The voltammogram will show characteristic oxidation and reduction peaks corresponding to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple researchgate.net. The peak potentials can provide information about the formal potential of the redox couple, and the peak currents can be related to the concentration of the electroactive species and the rate of electron transfer utexas.edu. The stability of the electroactive film can also be assessed by performing multiple CV cycles.

| Electrochemical Technique | Key Parameters Measured | Information Derived for Electroactive PAzPMA |

|---|---|---|

| Cyclic Voltammetry (CV) | Anodic Peak Potential (Eₚₐ), Cathodic Peak Potential (Eₚ꜀), Anodic Peak Current (iₚₐ), Cathodic Peak Current (iₚ꜀) | Formal redox potential, electron transfer kinetics, surface coverage of the redox-active species, electrochemical stability. |

Future Research Directions and Outlook

Emerging Polymerization Techniques for AzPMA

While AzPMA has been successfully polymerized using conventional free radical polymerization and established controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP), future research will likely focus on more advanced and versatile methods. nih.gov These emerging techniques offer improved control over polymer architecture, enhanced tolerance to reaction conditions, and access to novel material morphologies.

One promising area is Photoinduced Electron/Energy Transfer – Reversible Addition-Fragmentation Chain-Transfer (PET-RAFT) polymerization . This method allows for temporal control over the polymerization process using visible light, often under metal-free conditions, which is crucial for preventing unwanted side reactions with the azide (B81097) group. Another key area is Polymerization-Induced Self-Assembly (PISA) , which enables the efficient one-pot synthesis of block copolymer nanoparticles with various morphologies (e.g., spheres, worms, vesicles). Utilizing AzPMA in PISA formulations would allow for the direct synthesis of functional nanostructures that are readily available for subsequent modification via azide chemistry.

Further advancements in Surface-Initiated ATRP (SI-ATRP) , such as Activators Re-generated by Electron Transfer (ARGET) ATRP, offer scalable and air-tolerant methods for grafting poly(3-azidopropyl methacrylate) (PAzPMA) brushes from surfaces. nih.gov These techniques reduce the need for stringent deoxygenation, making the process more practical for larger-scale applications. nih.govnih.gov

| Technique | Key Advantages for AzPMA | Potential Research Focus |

|---|---|---|

| Photoinduced (PET) ATRP/RAFT | Metal-free options, temporal control with light, mild reaction conditions protective of the azide group. | Exploring catalyst efficiency and wavelength orthogonality for sequential modifications. |

| Polymerization-Induced Self-Assembly (PISA) | Direct synthesis of functional block copolymer nano-objects in one pot. | Creating libraries of AzPMA-containing nanoparticles with tunable morphologies for drug delivery or catalysis. |

| Air-Tolerant SI-ARGET-ATRP | Scalable synthesis of surface brushes without rigorous deoxygenation, reduced waste. nih.gov | Grafting complex brush architectures (e.g., block or gradient copolymers) on various substrates. |

| Interface-Initiated Room-Temperature Polymerization | Energy-efficient synthesis of high molecular weight polymers with narrow mass distribution. | Application in emulsion systems to create functional latexes and composites. |

Expanding the Scope of Azide-Mediated Chemical Transformations for AzPMA Derivatives

The azide group is renowned for its role in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. nih.gov While this remains a cornerstone for modifying PAzPMA, future work should explore the full repertoire of azide chemistry to create a broader range of functional materials.

The Staudinger ligation offers a powerful route to convert the azide groups into primary amines upon reaction with a phosphine (B1218219). chemrxiv.org This transformation opens the door to a host of well-established amine chemistries, allowing for the introduction of functionalities that are not amenable to click chemistry. Another underutilized reaction is the aza-Wittig reaction , where the azide reacts with a phosphine to form an iminophosphorane, which can then react with carbonyl compounds to form imines. chemrxiv.org

Furthermore, research into using protecting groups for the azide moiety could enable site-selective modifications in multifunctional polymer systems. rug.nl This would allow for sequential chemical transformations, where one type of functional group is introduced via a click reaction, followed by deprotection and subsequent reaction of the azide via a Staudinger ligation, for example.

| Reaction | Reactant | Product Functional Group | Potential Application |

|---|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | 1,2,3-Triazole | Bioconjugation, surface functionalization. nih.gov |

| Staudinger Ligation | Phosphine (e.g., Triphenylphosphine) | Primary Amine | pH-responsive materials, further derivatization. chemrxiv.org |

| Aza-Wittig Reaction | Phosphine, Aldehyde/Ketone | Imine | Dynamic covalent networks, sensor development. chemrxiv.org |

| Thermal Decomposition | Heat | Nitrene (intermediate) | Cross-linking, C-H insertion reactions. chemrxiv.org |

Integration of AzPMA Polymers into Novel Material Systems with Tailored Properties

The true potential of AzPMA lies in its incorporation into advanced material systems where its functionality can be precisely controlled. Research will increasingly focus on creating multicomponent and multifunctional materials with properties tailored for specific applications.

Copolymerization of AzPMA with other functional monomers is a key strategy. For instance, creating random copolymers of AzPMA with monomers like poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA) allows for tuning the hydrophilicity and controlling the density of functional azide groups within polymer brushes. nih.gov This is critical for optimizing subsequent bioconjugation reactions in aqueous environments. nih.gov

The synthesis of AzPMA-containing block copolymers will enable the formation of smart materials. For example, a block copolymer with a stimuli-responsive block (e.g., thermo- or pH-responsive) and a PAzPMA block could self-assemble into micelles or gels that can be covalently stabilized or functionalized via the azide groups. These systems are highly promising for applications in targeted drug delivery and regenerative medicine.

Future work will also explore the use of PAzPMA as a macroinitiator or a cross-linkable component in the fabrication of hydrogels, elastomers, and functional coatings. The ability to pattern the chemical functionality of these materials at the micro- and nanoscale using techniques like photolithography on PAzPMA-coated surfaces will open up new possibilities in biosensors, tissue engineering, and microelectronics.

Computational Modeling and Simulation of AzPMA Polymerization and Reactivity

As the complexity of AzPMA-based systems grows, computational modeling and simulation will become indispensable tools for predicting and understanding their behavior. Future research will leverage multiscale modeling approaches to connect molecular-level chemistry with macroscopic material properties.

Quantum mechanical methods , such as Density Functional Theory (DFT), can be used to investigate the reactivity of the AzPMA monomer and its azide group in various chemical transformations. These calculations can help optimize reaction conditions and predict potential side reactions.

Molecular Dynamics (MD) simulations , particularly reactive force fields (ReaxFF), offer a way to model the polymerization process itself. These simulations can provide insights into polymerization kinetics, chain growth, and the formation of polymer networks. Coarse-grained MD simulations can then be used to study the self-assembly of AzPMA-containing block copolymers into micelles and other nanostructures, predicting their morphology as a function of block length and solvent conditions. These computational approaches can accelerate the design of new materials by reducing the need for extensive trial-and-error experimentation.

Scalable Synthesis and Process Optimization for Broader Academic and Applied Research

For AzPMA to move beyond laboratory-scale research and find broader application, the development of scalable and efficient synthesis and polymerization processes is essential. Future research will need to address the challenges of producing both the monomer and its polymers in larger quantities safely and economically.

Continuous flow chemistry represents a major opportunity for both monomer synthesis and polymerization. nih.govsigmaaldrich.comacs.org Flow reactors offer superior heat and mass transfer, improved safety for handling potentially hazardous reagents like azides, and enhanced reproducibility compared to batch processes. nih.govacs.org Developing flow-based RAFT or ATRP processes for AzPMA would enable the on-demand production of well-defined polymers with high purity. research.csiro.au

Furthermore, process optimization using automated synthesis platforms and machine learning algorithms, such as Bayesian optimization, can rapidly identify the ideal reaction conditions (e.g., temperature, concentrations, flow rates) to achieve target molecular weights and compositions. chemrxiv.orgtandfonline.com This high-throughput approach minimizes waste and accelerates the development timeline for new materials. A comprehensive techno-economic analysis will also be crucial to evaluate the commercial viability of large-scale AzPMA production, identifying key cost drivers and potential pathways to reduce expenses, making this versatile monomer accessible for widespread industrial use. rug.nlrsc.org

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 2-Propenoic acid, 2-methyl-, 3-azidopropyl ester?

- Methodology : The compound can be synthesized via esterification of methacrylic acid chloride with 3-azidopropanol under Schotten-Baumann conditions. A typical protocol involves dropwise addition of methacrylic acid chloride to a mixture of 3-azidopropanol and aqueous NaOH at 0–5°C, followed by stirring for 4–6 hours. The product is extracted with dichloromethane, washed with brine, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Acquire 1H and 13C NMR spectra in CDCl3. Expected signals: δ 1.93 (s, CH3 from methacrylate), δ 4.20 (t, J = 6.5 Hz, OCH2CH2CH2N3), δ 5.55 and 6.10 (m, C=CH2).

- Infrared Spectroscopy (IR) : Confirm the azide group via a strong absorption band at ~2100 cm⁻¹.

- Mass Spectrometry : Use ESI-MS to observe the molecular ion peak at m/z 169.184 (calculated for C7H11N3O2). Cross-reference with NIST Chemistry WebBook data for validation .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Storage : Store in amber glass vials at 2–8°C with <25% moisture to minimize azide degradation. Avoid contact with heavy metals or strong acids.

- Handling : Use explosion-proof equipment, conduct reactions behind blast shields, and work in a fume hood. Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Disposal : Quench residual azides with aqueous NaNO2/HCl before disposal, adhering to EPA and OSHA guidelines .

Advanced Research Questions

Q. How does the azide functional group influence reactivity in polymer chemistry applications?

- Methodology : The azide enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction for post-polymerization modifications. To optimize:

- Use CuBr/PMDETA (1:2 molar ratio) as a catalyst system in DMF at 60°C under nitrogen.

- Monitor conversion via FTIR (disappearance of azide peak at 2100 cm⁻¹) and SEC for molecular weight changes.

- Applications include grafting bioactive molecules or creating cross-linked hydrogels for drug delivery .

Q. How can researchers resolve contradictions in reported reaction yields for azide-containing monomers?

- Methodology :

- By-product analysis : Employ HPLC with a C18 column (ACN/H2O mobile phase) to detect side products like unreacted methacrylic acid or hydrolyzed esters.

- Kinetic studies : Use in situ FTIR to track azide consumption rates under varying temperatures (25–70°C) and catalyst concentrations.

- Statistical optimization : Apply a Box-Behnken design to evaluate the impact of solvent polarity, reaction time, and stoichiometry on yield .

Q. What strategies are effective for designing copolymers with this monomer for biomedical applications?

- Methodology :

- RAFT polymerization : Use 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) as a chain transfer agent in toluene at 70°C. Target a molar ratio of [monomer]:[CTA]:[initiator] = 100:1:0.2.